N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea
Description
N-(4-Chlorophenyl)-N'-(2,5-dimethylphenyl)urea is a urea derivative featuring a 4-chlorophenyl group and a 2,5-dimethylphenyl substituent. Urea-based compounds are widely studied for their herbicidal, insecticidal, and polymerization-regulating properties due to their ability to disrupt biological processes such as photosynthetic electron transport (PET) or enzyme activity .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2,5-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-10-3-4-11(2)14(9-10)18-15(19)17-13-7-5-12(16)6-8-13/h3-9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXQMJVBFMJSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(2,5-dimethylphenyl)urea typically involves the reaction of 4-chloroaniline with 2,5-dimethylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-chloroaniline+2,5-dimethylaniline+carbonyl source→N-(4-chlorophenyl)-N’-(2,5-dimethylphenyl)urea
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’-(2,5-dimethylphenyl)urea may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Hydrolysis and Degradation
The urea linkage undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Reaction rates increase with temperature (80–100°C) and strong acids (e.g., HCl) .
-
Basic Hydrolysis :
Conducted in NaOH/ethanol mixtures, yielding the same products but with slower kinetics due to reduced electrophilicity of the carbonyl group .
Substitution and Functionalization Reactions
The aromatic rings participate in electrophilic substitution reactions:
Nitration
-
4-Chlorophenyl Ring : Nitration occurs at the para position relative to the chlorine atom (meta-directing effect), forming a nitro derivative .
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2,5-Dimethylphenyl Ring : Methyl groups direct nitration to the ortho/para positions, with para predominating due to steric hindrance .
| Reaction Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | 3-nitro-4-chlorophenyl derivative | 62 | |
| HNO₃/AcOH, 25°C | 4-nitro-2,5-dimethylphenyl derivative | 55 |
Halogenation
-
Chlorination : Further chlorination of the 4-chlorophenyl ring is hindered due to deactivation, but bromination proceeds at elevated temperatures (80°C) using Br₂/FeBr₃ .
Cyclization and Rearrangement
The urea group facilitates cyclization under specific conditions:
-
Thermal Cyclization : Heating at 150°C in DMF induces intramolecular coupling, forming a benzimidazolinone derivative .
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Catalytic Cyclization : Pd/C in ethanol promotes reductive cyclization, generating tetrahydroquinazoline analogs .
Biological Interactions and Reactivity
The compound exhibits bioactivity through covalent modifications:
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Enzyme Inhibition : Reacts with cysteine residues in β-tubulin, forming a thioether linkage that disrupts microtubule assembly .
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Anticancer Activity : Metabolized in vivo to release chloroethyl intermediates, which alkylate DNA .
Stability and Byproduct Formation
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.
Synthetic Routes
The synthesis typically involves the reaction of 4-chlorophenyl isocyanate with 2,5-dimethylaniline under controlled conditions. Common solvents include dichloromethane or tetrahydrofuran, with reaction temperatures ranging from 0°C to 25°C. The reaction can be optimized using automated systems for industrial applications, enhancing yield and purity.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic/Basic Medium | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Anhydrous ether | Amines or alcohols |
| Substitution | Sodium iodide | Acetone | Substituted phenyl derivatives |
Anticancer Properties
Research has indicated that derivatives of this compound exhibit potential anticancer activity. For instance, studies on related compounds have shown efficacy against various cancer cell lines, including rhabdomyosarcoma. In one study, a compound structurally similar to this compound demonstrated complete regression of tumors in xenograft models .
Mechanism of Action
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For example, they may inhibit enzyme activity by binding to active sites, leading to disrupted metabolic pathways.
Medical Applications
Drug Development
this compound is being investigated for its potential use in drug development. Its unique chemical structure allows for modifications that can enhance therapeutic efficacy and reduce side effects.
Case Studies
- A study evaluating a related compound against childhood rhabdomyosarcoma found significant clinical activity, suggesting that modifications of this urea derivative could be promising in developing new anticancer therapies .
- Another investigation into diarylsulfonylureas showed therapeutic activity against human colon adenocarcinoma models, indicating potential applications in treating various cancers .
Industrial Applications
Specialty Chemicals and Agrochemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate in agrochemical synthesis highlights its importance in agricultural applications.
| Field | Application |
|---|---|
| Chemistry | Building block for organic synthesis |
| Biology | Potential antimicrobial and anticancer properties |
| Medicine | Investigated for drug development |
| Industry | Production of specialty chemicals and materials |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-(2,5-dimethylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function or signaling pathways.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and electronic nature of substituents on the phenyl rings critically determine biological activity:
- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): Exhibits strong PET inhibition (IC50 ~10 µM) due to the electron-donating methyl groups in the 3,5-positions, which enhance lipophilicity and stabilize interactions with photosystem II.
- N-(4-Chlorophenyl)-N'-(4-cyanophenyl)urea (): The electron-withdrawing cyano group contrasts with the methyl groups in the target compound, likely reducing hydrogen-bonding capacity and altering enzyme inhibition profiles.
Data Table: Key Comparative Properties
Biological Activity
N-(4-chlorophenyl)-N'-(2,5-dimethylphenyl)urea is an organic compound belonging to the urea class, characterized by its unique structure that includes a 4-chlorophenyl group and a 2,5-dimethylphenyl group. This compound has garnered interest due to its potential biological activities, including enzyme inhibition and effects on cellular processes.
The biological activity of this compound is thought to stem from its interaction with specific molecular targets within biological systems. These targets may include various enzymes and receptors that are crucial for numerous physiological processes. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular signaling pathways and metabolic functions .
Inhibition Studies
Recent studies have investigated the inhibitory effects of this compound on various enzymes. For instance, it has been evaluated for its potential as a selective inhibitor of butyrylcholinesterase (BuChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's. The inhibition potency was assessed using established methods like the Ellman’s assay, revealing promising results for derivatives similar to this compound .
Antioxidant Activity
In addition to enzyme inhibition, this compound has been studied for its antioxidant properties. Compounds exhibiting antioxidant activity are valuable in mitigating oxidative stress-related damage in cells. The DPPH assay has been employed to evaluate the radical scavenging ability of this compound and its derivatives .
Study on Neuroprotective Effects
A significant study explored the neuroprotective effects of this compound derivatives against neurodegenerative conditions. The research demonstrated that certain derivatives not only inhibited BuChE effectively but also displayed antioxidant properties that contribute to their neuroprotective potential. The results indicated that these compounds could serve as lead candidates for further development in treating Alzheimer's disease .
Cytotoxicity Assessment
Another aspect of research focused on the cytotoxic effects of this compound on various cancer cell lines. In vitro studies revealed that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13). The IC50 values obtained were comparable to those of established chemotherapeutic agents, suggesting potential applications in cancer therapy .
Comparative Biological Activity Table
| Compound | Target | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| This compound | BuChE | 0.52 | Inhibitor |
| Similar Derivative 6f | BuChE | 0.52 | Inhibitor |
| This compound | MCF-7 (Breast Cancer) | 12.3 | Cytotoxic |
| Similar Derivative | CEM-13 (Leukemia) | 10.1 | Cytotoxic |
Q & A
Q. Key Data :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Toluene |
| Temperature | Reflux (~110°C) |
| Base | Triethylamine |
| Reaction Time | 12–24 hours |
How can spectroscopic and crystallographic methods characterize this compound?
Q. Basic Research Focus
- Spectroscopy :
- IR : Identify urea C=O stretches (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
- NMR : H NMR distinguishes aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.2–2.5 ppm). C NMR confirms carbonyl (C=O, ~155 ppm) and aryl carbons .
- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX software) resolves bond lengths and angles. For example, related urea derivatives exhibit C=O bond lengths of ~1.23 Å and N-H···O hydrogen-bonding networks .
Example Crystallographic Data (from analogous urea derivatives):
| Parameter | Value |
|---|---|
| Space Group | Monoclinic, P2₁/c |
| Unit Cell (Å) | a=18.755, b=6.809 |
| β Angle | 98.93° |
| R Factor | 0.038 |
How can researchers investigate the role of this compound in catalytic processes?
Advanced Research Focus
This urea derivative may act as a hydrogen-bond donor in organocatalysis. For example:
- Stereoselective Polymerization : Urea derivatives complex with metal alkoxides (e.g., KOMe) to mediate ring-opening polymerization (ROP) of lactides. The urea’s NH groups coordinate with monomers, influencing stereochemistry .
- Mechanistic Study : Monitor polymerization via MALDI-TOF MS and H NMR to track monomer conversion and stereoregularity .
Q. Key Observations :
- Urea/KOMe systems yield polylactides with high isotacticity (>90% Pₘ) .
- Substituents on the aryl groups modulate catalytic activity (e.g., electron-withdrawing Cl enhances Lewis acidity) .
How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
Advanced Research Focus
Contradictions in bioactivity (e.g., fungicidal vs. herbicidal effects) arise from structural variations. Methodologies include:
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing Cl with CF₃ or adjusting methyl group positions) .
- Bioassays : Test against target organisms (e.g., Botrytis cinerea for fungicidal activity) using standardized protocols (e.g., OECD 207).
- Computational Modeling : Density Functional Theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO gaps) to correlate with bioactivity .
Q. Example SAR Findings :
- Chlorophenyl groups enhance binding to fungal cytochrome P450 enzymes, while dimethylphenyl moieties improve lipophilicity .
What strategies address discrepancies in crystallographic refinement for urea derivatives?
Methodological Focus
Discrepancies in refinement (e.g., high R factors) are resolved by:
Q. Case Study :
- A urea derivative refined with SHELXL achieved R₁ = 0.038 using 3563 reflections, with NH···O interactions stabilizing the lattice .
How can researchers design experiments to probe intermolecular interactions in solid-state structures?
Q. Advanced Research Focus
- Hirshfeld Surface Analysis : Quantify interaction types (e.g., H-bonding, π-π stacking) using CrystalExplorer.
- Thermal Analysis : DSC reveals phase transitions linked to packing efficiency (e.g., melting points correlate with hydrogen-bond density) .
Q. Data from Analogous Compounds :
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 45–55% |
| C···H/N···H | 20–30% |
| π-π Stacking | 5–10% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
